molecular formula C11H13NO B099784 2-(3-Methoxyphenyl)-2-methylpropanenitrile CAS No. 17653-93-9

2-(3-Methoxyphenyl)-2-methylpropanenitrile

Cat. No.: B099784
CAS No.: 17653-93-9
M. Wt: 175.23 g/mol
InChI Key: YMUMJIHZRRIBPK-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-methylpropanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Analysis and Synthesis

2-(3-Methoxyphenyl)-2-methylpropanenitrile, as part of the phenylpropanoid family, is involved in various chemical synthesis and analysis studies. For example, the research by Wang et al. (2011) focused on isolating new phenylpropanoids from Morinda citrifolia, highlighting the importance of these compounds in natural product chemistry and their potential medicinal applications (Wang et al., 2011).

2. Organic Chemistry and Pharmacology

In organic chemistry, compounds similar to this compound are studied for their reactions and interactions. For instance, Bietti and Capone (2008) conducted a detailed study on the one-electron oxidation of methoxyphenyl-methylpropanoic acids, providing insights into the reactivity of these compounds under various conditions, which can be crucial for developing new pharmacological agents (Bietti & Capone, 2008).

3. Application in Material Science

This compound derivatives have also found applications in material science. For example, Wei et al. (2012) synthesized a compound for use as a dopant in semiconductor thin films, demonstrating the potential of these compounds in electronic and photonic device fabrication (Wei et al., 2012).

4. Analytical and Spectral Characterization

Sajan et al. (2005) conducted vibrational spectral studies on a compound structurally similar to this compound. Such studies are crucial for understanding the properties of these compounds and developing new materials with non-linear optical properties (Sajan et al., 2005).

5. Antimicrobial and Pharmaceutical Research

Research on compounds structurally related to this compound has also extended into antimicrobial applications. Osarumwense (2022) synthesized derivatives with significant antibacterial activity, showcasing the potential of these compounds in pharmaceutical research (Osarumwense, 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “2-(3-Methoxyphenyl)-2-methylpropanenitrile” is used .

Safety and Hazards

The safety and hazards associated with “2-(3-Methoxyphenyl)-2-methylpropanenitrile” would depend on its specific physical and chemical properties. It’s always important to refer to the relevant safety data sheets for information on handling, storage, and disposal .

Future Directions

Future research could explore the synthesis, properties, and potential applications of “2-(3-Methoxyphenyl)-2-methylpropanenitrile” and similar compounds .

Properties

IUPAC Name

2-(3-methoxyphenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,8-12)9-5-4-6-10(7-9)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUMJIHZRRIBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435967
Record name 2-(3-Methoxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17653-93-9
Record name 2-(3-Methoxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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